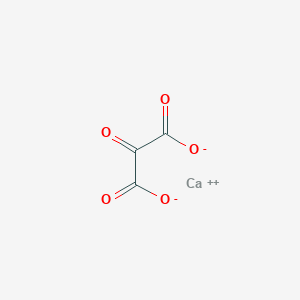Calcium mesoxalate
CAS No.: 21085-60-9
Cat. No.: VC3752148
Molecular Formula: C6H6CaO12
Molecular Weight: 310.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21085-60-9 |
|---|---|
| Molecular Formula | C6H6CaO12 |
| Molecular Weight | 310.18 g/mol |
| IUPAC Name | calcium;3-hydroxy-2,3-dioxopropanoate;dihydrate |
| Standard InChI | InChI=1S/2C3H2O5.Ca.2H2O/c2*4-1(2(5)6)3(7)8;;;/h2*(H,5,6)(H,7,8);;2*1H2/q;;+2;;/p-2 |
| Standard InChI Key | QHOHAGRGHNXSFU-UHFFFAOYSA-L |
| SMILES | C(=O)(C(=O)[O-])C(=O)[O-].[Ca+2] |
| Canonical SMILES | C(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.[Ca+2] |
Introduction
Chemical Identity and Properties
Calcium mesoxalate is identified by the CAS Registry Number 21085-60-9 and is chemically designated as oxo-propanedioic acid calcium salt (1:1) . The compound exists in multiple forms, with variations in hydration states significantly affecting its physical and chemical properties. The anhydrous form possesses the molecular formula C₃CaO₅ with a molecular weight of 156.11 g/mol, while the trihydrate form (C₃H₆CaO₈) has a molecular weight of 210.15 g/mol .
Nomenclature and Synonyms
The compound is known by several alternative names in scientific literature:
-
Calcium ketomalonate
-
Calcium oxomalonate
-
Ketomalonic acid calcium salt
-
Mesoxalic acid calcium salt
It has been trademarked under the name "Mesoxan" in pharmaceutical applications .
Physical and Chemical Characteristics
Calcium mesoxalate presents as a crystalline powder with distinct physical properties:
| Property | Value/Description |
|---|---|
| Physical Form | Crystalline powder |
| Decomposition Temperature | 210-220°C |
| Solubility | Sparingly soluble in glacial acetic acid |
| Percent Composition | C 23.08%, Ca 25.67%, O 51.24% |
The compound may exist in various forms, including as calcium dihydroxymalonate, reflecting the equilibrium between ketonic and enolic forms of the mesoxalate structure .
Structural Characteristics
Molecular Structure
Calcium mesoxalate features a central calcium ion coordinated with oxygen atoms from the mesoxalate group. In the trihydrate form, the calcium atom exhibits a coordination number of 8, interacting with 4 oxygen atoms from the oxalate groups and 3 water molecules . This coordination creates a distorted polyhedron with specific geometric parameters affecting its chemical reactivity.
Crystal Structure
The crystalline structure of calcium mesoxalate, particularly in its trihydrate form, has been examined through various analytical techniques including vibrational spectroscopy and synchrotron X-ray diffraction . These studies reveal that calcium mesoxalate trihydrate crystals exhibit distinctive morphological characteristics that can be observed microscopically.
Synthetic Pathways and Preparation
Historical literature documents various synthetic routes for calcium mesoxalate preparation. Notable methods include:
-
Procedures developed by Scheiber and Hopfer (1920)
-
Syntheses reported by Kobayashi (1952)
These approaches generally involve reactions of calcium compounds with mesoxalic acid or its derivatives, followed by isolation and purification steps to obtain the crystalline product.
Pharmacological Properties
Antidiabetic Activity
Calcium mesoxalate has demonstrated significant potential as an oral hypoglycemic agent, carrying the therapeutic classification of an antidiabetic compound . Research indicates that the compound may influence glucose metabolism through multiple mechanisms.
Cellular Effects
One of the most notable pharmacological effects of calcium mesoxalate is its ability to promote B cell proliferation in pancreatic islets . This property potentially contributes to its antidiabetic activity by enhancing insulin-producing capacity. Histological examinations reveal that administration of calcium mesoxalate can lead to remarkable changes in pancreatic islet morphology, with striking proliferation of B cells forming distinctive alveolar structures .
Molecular Mechanisms
While the precise molecular mechanisms remain under investigation, derivatives of calcium mesoxalate have been shown to inhibit the translocation of HIC-1 reverse transcriptase, suggesting potential activity beyond glucose metabolism regulation .
Toxicological Profile
Acute Toxicity
Toxicological studies have explored the safety profile of calcium mesoxalate through both acute and chronic administration protocols. Acute toxicity assessments involved administration of the compound as a fine powder suspended in tragacanth solution delivered via gastric catheter to experimental animals .
Chronic Toxicity
Chronic toxicity evaluations have been conducted using varied dosage regimens. In one documented study, experimental rats were administered calcium mesoxalate at three different dose levels:
| Dose Level | Amount (mg/kg) |
|---|---|
| Low | 50 |
| Medium | 200 |
| High | 500 |
These doses were mixed with wheat flour and administered daily, followed by regular monitoring of body weight, general condition, and histological examination of internal organs at specified intervals .
Histological Findings
Histological examinations following prolonged calcium mesoxalate administration revealed time-dependent changes in pancreatic tissue. Early changes included cellular proliferation patterns, while extended administration (beyond three months) resulted in hydropic degeneration, pyknotic nuclei, and alterations in cellular granulation. These changes were generally more pronounced in experimental groups compared to controls, particularly after eight months of administration .
Dietary and Metabolic Considerations
Temporal Excretion Patterns
Research indicates that calcium and oxalate excretion exhibit distinctive temporal patterns throughout the day. Calcium excretion typically peaks during daytime hours, while oxalate excretion patterns may show different temporal distributions dependent on dietary intake patterns . These findings may have implications for understanding the metabolic handling of calcium mesoxalate and related compounds.
Current Research Applications
Experimental Usage Guidelines
For research applications, calcium mesoxalate may be prepared as stock solutions with specific recommendations for storage and handling:
| Storage Temperature | Recommended Usage Period |
|---|---|
| -80°C | Within 6 months |
| -20°C | Within 1 month |
To enhance solubility, heating to 37°C followed by ultrasonic bath treatment is recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume